molecular formula C13H26ClN B6222389 2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride CAS No. 2758004-83-8

2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

Cat. No. B6222389
CAS RN: 2758004-83-8
M. Wt: 231.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride (also known as Spiro-HCl) is an organic compound that is widely used for scientific research in the fields of biochemistry, physiology, and pharmacology. This compound has been studied extensively in recent years and has become an important tool for researchers to better understand the mechanisms of action of various agents. Spiro-HCl has a wide range of applications and is used in laboratory experiments to study the biochemical and physiological effects of various agents.

Scientific Research Applications

Spiro-HCl is used in a variety of scientific research applications. It is used in laboratory experiments to study the biochemical and physiological effects of various agents. It is also used to study the mechanisms of action of various drugs and to determine the efficacy of new drugs. Spiro-HCl is also used to study the effects of various environmental pollutants on human health.

Mechanism of Action

Spiro-HCl has a wide range of applications in scientific research due to its ability to interact with various receptors and enzymes in the body. It is able to bind to various receptors in the body and modulate their activity. Spiro-HCl is also able to interact with various enzymes in the body and modulate their activity as well.
Biochemical and Physiological Effects
Spiro-HCl has been studied extensively in recent years and has been found to have a wide range of biochemical and physiological effects. It has been found to have a wide range of effects on the cardiovascular system, including the regulation of blood pressure, heart rate, and vascular tone. It has also been found to have an effect on the nervous system, including the modulation of neurotransmitter release and the regulation of neuronal excitability. Spiro-HCl has also been found to have an effect on the endocrine system, including the regulation of hormone release and the modulation of metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of Spiro-HCl in laboratory experiments has many advantages. It is relatively simple to synthesize, is highly stable, and is soluble in water. It is also relatively inexpensive and can be used in a wide range of experiments. The main limitation of Spiro-HCl is that it is not very selective and can interact with various receptors and enzymes in the body. This can lead to undesired effects and can limit the use of Spiro-HCl in certain experiments.

Future Directions

The use of Spiro-HCl in scientific research has grown significantly in recent years and there are many potential future directions for its use. One potential direction is the use of Spiro-HCl to study the effects of various environmental pollutants on human health. Another potential direction is the use of Spiro-HCl to study the mechanisms of action of various drugs and to determine the efficacy of new drugs. Additionally, Spiro-HCl could be used to study the effects of various agents on the cardiovascular system, nervous system, and endocrine system. Finally, Spiro-HCl could be used to study the interactions between various receptors and enzymes in the body and to develop new drugs that target specific receptors and enzymes.

Synthesis Methods

Spiro-HCl is synthesized by the condensation reaction of an amine with an aldehyde or ketone. This reaction is catalyzed by a strong acid such as hydrochloric acid. The reaction is typically conducted at room temperature and is relatively simple to perform. The product is a white, crystalline solid that is soluble in water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride' involves the reaction of a spirocyclic compound with an amine in the presence of a suitable acid to form the desired product.", "Starting Materials": [ "Spiro[5.5]undecane-3,4'-epoxy-2'-methyl", "Ethylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "The starting material, spiro[5.5]undecane-3,4'-epoxy-2'-methyl, is dissolved in diethyl ether and reacted with sodium hydroxide to form the spirocyclic compound.", "The spirocyclic compound is then dissolved in methanol and reacted with ethylamine hydrochloride in the presence of hydrochloric acid to form the desired product, 2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride.", "The product is then isolated by filtration and recrystallization." ] }

CAS RN

2758004-83-8

Product Name

2-{spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride

Molecular Formula

C13H26ClN

Molecular Weight

231.8

Purity

95

Origin of Product

United States

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